Propyl hept-2-ynoate
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Overview
Description
Propyl hept-2-ynoate is a fatty acid ester with the IUPAC name this compound . This compound is known for its unique structure, which includes a propyl group attached to a hept-2-ynoate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of propyl hept-2-ynoate typically involves the esterification of hept-2-ynoic acid with propanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Chemical Reactions Analysis
Propyl hept-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols.
Cycloaddition: It participates in cycloaddition reactions, particularly [4π + 2π]-cycloadditions, to form heterocyclic compounds.
Scientific Research Applications
Propyl hept-2-ynoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of propyl hept-2-ynoate involves its interaction with specific molecular targets and pathways. For instance, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cycloadducts. This process is facilitated by the presence of catalysts such as gold or nickel, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Propyl hept-2-ynoate can be compared with other similar compounds such as:
Methyl hept-2-ynoate: Similar in structure but with a methyl group instead of a propyl group.
Ethyl hept-2-ynoate: Contains an ethyl group instead of a propyl group.
Butyl hept-2-ynoate: Features a butyl group in place of the propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in the alkyl group attached to the hept-2-ynoate moiety .
Properties
CAS No. |
3882-57-3 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
propyl hept-2-ynoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-6,9H2,1-2H3 |
InChI Key |
ZRBPUEOLDSVZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)OCCC |
Origin of Product |
United States |
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